2-Methyl-6-(trifluoromethyl)nicotinic acid

Catalog No.
S718174
CAS No.
261635-93-2
M.F
C8H6F3NO2
M. Wt
205.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-(trifluoromethyl)nicotinic acid

CAS Number

261635-93-2

Product Name

2-Methyl-6-(trifluoromethyl)nicotinic acid

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

InChI

InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

ODWJFUQRQUCRJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

The methods of application or experimental procedures would depend on the specific drug being synthesized. Generally, this would involve combining the “2-Methyl-6-(trifluoromethyl)nicotinic acid” with other reagents under controlled conditions to produce the desired drug. The exact procedures, as well as any relevant technical details or parameters, would be determined by the chemists conducting the synthesis based on the specific requirements of the drug .

The results or outcomes obtained would also depend on the specific drug being synthesized. In general, the goal of using “2-Methyl-6-(trifluoromethyl)nicotinic acid” as a pharmaceutical intermediate would be to produce a drug that is effective at treating a particular medical condition.

The exact applications can vary widely depending on the specific context and the other compounds involved. The methods of application or experimental procedures would depend on the specific drug being synthesized. Generally, this would involve combining the “2-Methyl-6-(trifluoromethyl)nicotinic acid” with other reagents under controlled conditions to produce the desired drug .

2-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C₈H₆F₃NO₂. It features a pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a trifluoromethyl group. This compound is characterized by its pale yellow to brownish color and has a slightly soluble nature in water, with solubility reported at approximately 4.7 g/L at 25°C . It is primarily utilized as a pharmaceutical intermediate, indicating its relevance in the synthesis of various medicinal compounds .

The chemical reactivity of 2-methyl-6-(trifluoromethyl)nicotinic acid is influenced by its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, which are significant in modifying the compound for pharmaceutical applications.
  • Decarboxylation: Under certain conditions, it may lose a carbon dioxide molecule, leading to the formation of other derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability in drug formulations.

Research indicates that 2-methyl-6-(trifluoromethyl)nicotinic acid exhibits various biological activities, primarily due to its structural similarity to nicotinic acid. It has been studied for potential effects on:

  • Anti-inflammatory properties: Its derivatives may show promise in reducing inflammation.
  • Antimicrobial activity: Some studies suggest efficacy against certain bacterial strains.
  • Neuroprotective effects: Due to its interaction with nicotinic acetylcholine receptors, it may offer neuroprotective benefits.

Several methods have been developed for synthesizing 2-methyl-6-(trifluoromethyl)nicotinic acid:

  • Starting from Nicotinic Acid:
    • Methylation of nicotinic acid followed by trifluoromethylation using trifluoromethylating agents.
  • Via Multi-step Synthesis:
    • Initial formation of an intermediate compound that undergoes subsequent reactions to introduce the trifluoromethyl group and methyl substituent.
  • Use of Catalysts:
    • Catalytic methods involving transition metals can enhance yields and selectivity during synthesis.

The primary applications of 2-methyl-6-(trifluoromethyl)nicotinic acid include:

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various therapeutic agents.
  • Research Tool: Utilized in studies exploring nicotinic receptor interactions and related biological pathways.
  • Chemical Synthesis: Employed in the development of agrochemicals and other fine chemicals due to its unique reactivity profile.

Interaction studies have focused on how 2-methyl-6-(trifluoromethyl)nicotinic acid engages with biological systems:

  • Binding Studies: Investigations into its binding affinity for nicotinic acetylcholine receptors reveal potential as a modulator in neurological research.
  • Metabolic Pathways: Studies assess how this compound is metabolized in vivo, providing insights into its pharmacokinetics and potential therapeutic windows.

Several compounds bear structural similarities to 2-methyl-6-(trifluoromethyl)nicotinic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Nicotinic AcidC₆H₅NO₂Basic pyridine structurePrecursor to various alkaloids
3-MethylpyridineC₇H₉NMethyl group at the 3-positionUsed as a solvent and reagent
2-Methyl-5-(trifluoromethyl)nicotinic AcidC₈H₆F₃NO₂Trifluoromethyl at the 5-positionDifferent biological activity profile

2-Methyl-6-(trifluoromethyl)nicotinic acid stands out due to its trifluoromethyl substitution, which enhances lipophilicity and alters pharmacological properties compared to its analogs. This distinction may contribute to its unique biological activities and applications in drug development.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

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